molecular formula C10H11FO2 B15091119 3-(2-Fluoroethoxy)-4-methylbenzaldehyde

3-(2-Fluoroethoxy)-4-methylbenzaldehyde

Cat. No.: B15091119
M. Wt: 182.19 g/mol
InChI Key: WITCBJDMVGRJBV-UHFFFAOYSA-N
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Description

3-(2-Fluoroethoxy)-4-methylbenzaldehyde is a fluorinated aromatic aldehyde characterized by a methyl group at the 4-position and a 2-fluoroethoxy group at the 3-position of the benzaldehyde core. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of chalcones and other pharmacologically active molecules . The fluoroethoxy group introduces electron-withdrawing effects, which can modulate electronic properties and reactivity, making it valuable in medicinal chemistry and materials science.

Properties

Molecular Formula

C10H11FO2

Molecular Weight

182.19 g/mol

IUPAC Name

3-(2-fluoroethoxy)-4-methylbenzaldehyde

InChI

InChI=1S/C10H11FO2/c1-8-2-3-9(7-12)6-10(8)13-5-4-11/h2-3,6-7H,4-5H2,1H3

InChI Key

WITCBJDMVGRJBV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C=O)OCCF

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde typically involves the reaction of 4-methylbenzaldehyde with 2-fluoroethanol in the presence of a suitable catalyst. One common method is the Williamson ether synthesis, where 4-methylbenzaldehyde is reacted with 2-fluoroethanol in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control of reaction conditions and higher yields. Catalysts such as phase-transfer catalysts (PTCs) can be employed to enhance the efficiency of the reaction. The use of microwave-assisted synthesis is also explored to reduce reaction times and improve overall productivity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoroethoxy)-4-methylbenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluoroethoxy group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous solution or CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or LiAlH4 in ether.

    Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: 3-(2-Fluoroethoxy)-4-methylbenzoic acid.

    Reduction: 3-(2-Fluoroethoxy)-4-methylbenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(2-Fluoroethoxy)-4-methylbenzaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a building block in the synthesis of drug candidates and radiolabeled compounds for imaging studies.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Fluoroethoxy)-4-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The fluoroethoxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and intracellular targets.

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below highlights key structural analogs and their distinguishing features:

Compound Name Substituents Key Features
3-(2-Fluoroethoxy)-4-methylbenzaldehyde 4-methyl, 3-(2-fluoroethoxy) Fluorine enhances electronegativity, potentially increasing reactivity in electron-deficient environments.
4-Fluoro-3-methoxybenzaldehyde (CAS 128495-46-5) 3-methoxy, 4-fluoro Methoxy (electron-donating) and fluoro (electron-withdrawing) create mixed electronic effects.
4-Hexyloxy-3-methoxybenzaldehyde (Acta Cryst. E, 2009) 3-methoxy, 4-hexyloxy Long alkoxy chain increases lipophilicity, altering solubility and bioavailability.
3-(2,2,2-Trifluoroethoxy)benzaldehyde () 3-(2,2,2-trifluoroethoxy) Trifluoroethoxy group is more electron-withdrawing than fluoroethoxy, further reducing electron density.
4-Methylbenzaldehyde () 4-methyl Lacks electron-withdrawing substituents, leading to higher electron density at the aldehyde group.

Key Observations:

  • Electron Effects: The 2-fluoroethoxy group in the target compound introduces moderate electron-withdrawing effects compared to trifluoroethoxy (stronger) or methoxy (electron-donating) groups. This impacts reactivity in condensation reactions, such as Claisen-Schmidt reactions used in chalcone synthesis .
  • Lipophilicity: Longer alkoxy chains (e.g., hexyloxy in 4-Hexyloxy-3-methoxybenzaldehyde) increase lipophilicity, which may enhance membrane permeability in biological systems compared to the shorter fluoroethoxy chain .

Biological Activity

4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The compound can be represented as follows:

C13H19NO3\text{C}_{13}\text{H}_{19}\text{N}\text{O}_{3}

Research indicates that 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid exhibits significant activity against various biological targets. The compound primarily functions through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit certain enzymes involved in metabolic pathways, suggesting a role in modulating biochemical processes.
  • Cell Cycle Arrest : Studies have indicated that this compound can induce cell cycle arrest in cancer cells, particularly at the G2/M phase, which is crucial for cancer therapy.

Anticancer Activity

In vitro studies have demonstrated that 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid exhibits potent anticancer properties. In particular, it has shown:

  • Cytotoxicity : The compound induces apoptosis in various cancer cell lines, including HeLa and MCF-7 cells, with IC50 values in the low micromolar range.
  • Synergistic Effects : When combined with established chemotherapeutics like doxorubicin, it enhances the overall cytotoxicity against drug-resistant cancer cells.

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial activity. Preliminary results suggest:

  • Broad-Spectrum Activity : It shows effectiveness against both Gram-positive and Gram-negative bacteria.
  • Mechanism of Action : The antimicrobial effects are hypothesized to result from disruption of bacterial cell wall synthesis.

Study 1: Antiproliferative Effects

A study published in 2022 explored the antiproliferative effects of 4-((Ethyl(2-methoxyethyl)amino)methyl)benzoic acid on HeLa cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells post-treatment.

Concentration (µM)Viability (%)Apoptotic Cells (%)
01005
107520
205040

Study 2: Synergistic Potential

A combination study with doxorubicin highlighted the synergistic potential of this compound. The combination treatment resulted in a more than 50% reduction in cell viability compared to either agent alone.

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